molecular formula C21H29ClO2 B074245 4-Chloroprogesterone CAS No. 1164-81-4

4-Chloroprogesterone

Cat. No.: B074245
CAS No.: 1164-81-4
M. Wt: 348.9 g/mol
InChI Key: MSWUPHPHYAFBLX-QCGOMIHKSA-N
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Description

4-Chloroprogesterone is a synthetic steroid derivative characterized by the substitution of a chlorine atom at the 4-position of the progesterone backbone. This structural modification alters its conformational flexibility and receptor-binding properties, enabling distinct pharmacological effects compared to endogenous progesterone. The compound has been studied for its antiandrogenic activity, acting directly on the androgen receptor (AR) in a manner analogous to cyproterone acetate, a known antiandrogen . Its mechanism involves competitive inhibition of AR signaling, making it relevant in therapeutic contexts such as hormone-dependent disorders. The chlorine substitution enhances metabolic stability and influences steric interactions with receptor binding sites, which are critical for its biological activity .

Properties

CAS No.

1164-81-4

Molecular Formula

C21H29ClO2

Molecular Weight

348.9 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-4-chloro-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H29ClO2/c1-12(23)14-6-7-15-13-4-5-17-19(22)18(24)9-11-21(17,3)16(13)8-10-20(14,15)2/h13-16H,4-11H2,1-3H3/t13-,14+,15-,16-,20+,21+/m0/s1

InChI Key

MSWUPHPHYAFBLX-QCGOMIHKSA-N

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C

Other CAS No.

1164-81-4

Synonyms

4-Chloropregn-4-ene-3,20-dione

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

  • 4-Chloroprogesterone : Chlorine substitution at the 4-position of progesterone (C21H29ClO2).
  • Testosterone (C19H28O2): Lacks chlorine and has a 17β-hydroxyl group.
  • Dihydrotestosterone (DHT) (C19H30O2): Saturated A-ring compared to progesterone.
  • Cyproterone Acetate (C22H27ClO3): Contains a chlorine at the 1-position and an acetate group at the 17α-position.
  • 4-Chlorotestosterone 17β-Acetate (4-CLTA) (C21H29ClO3): Chlorine at the 4-position with a 17β-acetate group .

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight Key Substituents
This compound C21H29ClO2 348.91 4-Cl, 3-keto, 20-one
Testosterone C19H28O2 288.42 17β-OH, 3-keto, 4-ene
Cyproterone Acetate C22H27ClO3 416.90 1-Cl, 17α-acetate, 3-keto
4-CLTA C21H29ClO3 364.91 4-Cl, 17β-acetate
Cortexolone C21H30O3 330.46 11-deoxy, 3-keto

Androgen Receptor (AR) Affinity

  • This compound exhibits antiandrogenic activity by competitively inhibiting DHT binding to AR, similar to cyproterone acetate. Theoretical conformational studies reveal that its chlorine substitution induces a steric clash with AR’s ligand-binding domain, reducing agonist activity .
  • Testosterone/DHT : Full AR agonists with high binding affinity due to optimal A-ring saturation (DHT) and hydroxyl group orientation.
  • Cortexolone Derivatives : Cortexolone (11-deoxycortisol) lacks AR activity, but its 17α,21-dipropionate derivative shows reduced glucocorticoid activity. In contrast, D9-butyrate (a cortexolone analog) demonstrates systemic and topical anti-inflammatory effects .

Pharmacokinetic Properties

  • Metabolic Stability : The 4-chloro substitution in this compound reduces hepatic metabolism by cytochrome P450 enzymes, extending its half-life compared to progesterone .
  • Cyproterone Acetate : The 17α-acetate group enhances oral bioavailability but increases glucocorticoid side effects.
  • 4-CLTA: The 17β-acetate group improves tissue retention but may reduce systemic distribution compared to non-esterified analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloroprogesterone
Reactant of Route 2
4-Chloroprogesterone

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